molecular formula C23H28N2O5 B2370432 N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide CAS No. 1103514-28-8

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide

Cat. No. B2370432
CAS RN: 1103514-28-8
M. Wt: 412.486
InChI Key: IGQMWSKKIWMDSO-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that play a crucial role in medicinal chemistry . They are prevalent in many natural products and drugs and have various biologically vital properties .

Scientific Research Applications

1. Rearrangement and Conversion Processes

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is involved in chemical rearrangement processes. For instance, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of 3-aryl-2,4(1H,3H)-quinazolinediones and related compounds, demonstrating the compound's role in complex organic transformations (Azizian et al., 2000).

2. Catalytic Applications in Organic Synthesis

In organic synthesis, this compound is utilized in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This process allows for the synthesis of tricyclic and tetracyclic N-heterocycles, highlighting its utility in creating structurally complex and diverse organic compounds (Nunewar et al., 2021).

3. Role in Drug Synthesis and Development

This compound is involved in the synthesis and testing of various derivatives for potential therapeutic applications. Studies include synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluating their cytotoxic activity, which can contribute to the development of new anticancer agents (Deady et al., 2003).

4. Mechanistic Studies in Chemical Reactions

The compound is used in studying the thermodynamics and kinetics of certain chemical reactions. For instance, a study on the reaction mechanism involving indoline-2,3-dione and related compounds provides insights into the energy demands and geometric changes during chemical transformations (Siaka et al., 2017).

5. Photophysical Studies and Anion Detection

Indole derivatives, including those related to N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide, have been synthesized and studied for their photophysical properties. These compounds have been evaluated as potential fluorescent probes, especially for detecting specific anions like fluoride (Pereira et al., 2010).

properties

IUPAC Name

N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMWSKKIWMDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide

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